1-(10H-Phenothiazin-10-yl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
1-(10H-Phenothiazin-10-yl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a structurally complex heterocyclic compound combining phenothiazine and 1,2,4-triazole moieties. The phenothiazine core, a tricyclic system with sulfur and nitrogen atoms, is linked via a thioether-containing ethanone bridge to a 1,2,4-triazole ring substituted with a phenyl group at position 4 and a p-tolylthio methyl group at position 3.
The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution or coupling between phenothiazine derivatives and pre-functionalized triazole intermediates. For example, and describe synthetic routes for analogous triazole-thioether compounds using thiourea derivatives or thiocarbohydrazide under solvent-free conditions, followed by condensation with aldehydes .
Properties
CAS No. |
539809-04-6 |
|---|---|
Molecular Formula |
C30H24N4OS3 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C30H24N4OS3/c1-21-15-17-23(18-16-21)36-19-28-31-32-30(33(28)22-9-3-2-4-10-22)37-20-29(35)34-24-11-5-7-13-26(24)38-27-14-8-6-12-25(27)34/h2-18H,19-20H2,1H3 |
InChI Key |
WUPSWORCJILCKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
Biological Activity
1-(10H-Phenothiazin-10-yl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex compound that combines the phenothiazine moiety with a triazole derivative. Both structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 552.7 g/mol. Its structure features a phenothiazine core linked to a triazole ring, which enhances its pharmacological potential.
Antitumor Activity
Research indicates that phenothiazine derivatives exhibit significant antitumor activity. In a study evaluating various phenothiazines against HEp-2 tumor cells, certain derivatives demonstrated potent effects with varying TCID50 values. For instance, the trifluoromethyl derivative showed a TCID50 of 4.7 micrograms, indicating strong antitumor potential . The substitution patterns on the phenothiazine structure significantly influenced their efficacy, suggesting that similar modifications in our compound could yield promising results.
Antimicrobial Activity
The triazole component of the compound is associated with notable antimicrobial properties. Triazoles are known to inhibit ergosterol biosynthesis in fungi, making them effective antifungal agents . Additionally, studies have shown that triazole derivatives possess antibacterial and antiviral activities, further supporting the potential of our compound in treating infectious diseases .
Anxiolytic Effects
Recent research has focused on the anxiolytic properties of phenothiazine derivatives. A series of new phenothiazine compounds were synthesized and evaluated for their anxiolytic effects using molecular docking studies and in vivo assessments. The findings suggest that these compounds could serve as effective anxiolytics due to their ability to interact with neurotransmitter systems .
Study 1: Synthesis and Evaluation
A study conducted on a series of phenothiazine derivatives synthesized similar compounds to our target molecule. The evaluation included in vitro assays to assess their biological activities against various cell lines. The results indicated that modifications in the phenothiazine structure led to enhanced biological activity, particularly in anticancer assays .
Study 2: Antitumor Efficacy
Another research project specifically targeted the antitumor effects of triazole derivatives linked with phenothiazines. The study reported significant cytotoxicity against several cancer cell lines, demonstrating that the incorporation of triazole units can improve the therapeutic efficacy of phenothiazines .
Summary of Biological Activities
Scientific Research Applications
Overview
1-(10H-Phenothiazin-10-yl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex compound with significant potential in various scientific research applications. Its unique structure combines the phenothiazine and triazole moieties, both known for their diverse biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its antimicrobial, anticancer, and anxiolytic properties.
Antitumor Activity
Research indicates that derivatives of phenothiazine exhibit significant antitumor activity. For example, studies have shown that modifications in the phenothiazine structure can enhance cytotoxicity against various cancer cell lines. In particular, certain derivatives demonstrated potent effects against HEp-2 tumor cells, with varying half-maximal inhibitory concentration (IC50) values indicating strong antitumor potential .
Antimicrobial Activity
The triazole component is well-documented for its antimicrobial properties. Triazoles inhibit ergosterol biosynthesis in fungi, making them effective antifungal agents. Additionally, studies have shown that triazole derivatives possess antibacterial and antiviral activities, suggesting that this compound could be beneficial in treating infectious diseases .
Anxiolytic Effects
Recent studies have begun to explore the anxiolytic properties of phenothiazine derivatives. Molecular docking studies and in vivo assessments have indicated that these compounds can interact with neurotransmitter systems to produce anxiolytic effects. This suggests potential applications in treating anxiety disorders .
Study 1: Synthesis and Evaluation
A study focused on synthesizing phenothiazine derivatives similar to the target compound. The evaluation included in vitro assays to assess biological activities against various cell lines. Results indicated that structural modifications significantly influenced biological activity, particularly in anticancer assays .
Study 2: Antitumor Efficacy
Another research project specifically targeted the antitumor effects of triazole derivatives linked with phenothiazines. The study reported significant cytotoxicity against several cancer cell lines, demonstrating that the incorporation of triazole units can improve the therapeutic efficacy of phenothiazines .
Summary of Applications
Chemical Reactions Analysis
Nucleophilic Substitution at Thioether Linkages
The thioether bonds (-S-) in the molecule are susceptible to nucleophilic substitution under specific conditions. For example:
The triazole-thioether moiety (at position 3 of the triazole ring) is particularly reactive due to electron-withdrawing effects from adjacent nitrogen atoms, enhancing its susceptibility to nucleophilic attack .
Oxidation Reactions
The phenothiazine core and thioether groups undergo oxidation:
Phenothiazine Oxidation
-
Reagents : HNO₃, H₂SO₄, or FeCl₃
-
Products : Sulfoxide or sulfone derivatives of phenothiazine.
-
Mechanism : Electrophilic aromatic substitution at sulfur, forming stable oxidized products .
Thioether Oxidation
-
Reagents : H₂O₂, NaIO₄
-
Products : Sulfoxides (R-SO-R') or sulfones (R-SO₂-R').
-
Kinetics : Oxidation rates depend on solvent polarity; aqueous ethanol accelerates the reaction .
Functionalization of the Triazole Ring
The 1,2,4-triazole ring participates in regioselective reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| N-Alkylation | K₂CO₃, DMF, alkyl halides | Substitution at N1 or N2 positions |
| Halogenation | Cl₂ or Br₂ in CCl₄ | Electrophilic addition at C5 |
These modifications are critical for tuning biological activity, as demonstrated in related triazole-thiadiazole hybrids .
Acid/Base-Mediated Rearrangements
Under strongly acidic (e.g., HCl/EtOH) or basic (e.g., NaOH/H₂O) conditions:
-
Thioether cleavage : Hydrolysis to thiols (-SH) and ketones.
-
Triazole ring opening : Observed in extreme pH, leading to thiourea intermediates .
Cross-Coupling Reactions
The aryl groups (phenyl, p-tolyl) enable Pd-catalyzed couplings:
| Reaction Type | Catalysts | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Introduction of boronic acid derivatives |
| Heck Reaction | Pd(OAc)₂, PPh₃ | Alkene functionalization |
These reactions expand structural diversity for pharmacological optimization.
Key Structural and Reaction Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 552.7 g/mol | |
| Boiling Point | 470.6°C | |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
Several compounds in and share the 4-phenyl-4H-1,2,4-triazol-3-yl scaffold but differ in substituents:
- 5m : 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (melting point: 147–149°C, yield: 86%) .
- 5n : 2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (melting point: 199–202°C, yield: 88%) .
- 2.8 : 1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (melting point: 178–180°C, yield: 67%) .
Key Differences :
Triazole-Thioether Linkages
describes 540775-05-1, a bromophenyl-substituted triazole-thioether ethanone (molecular weight: 474.437 g/mol, XlogP: 5.5), which shares the (p-tolylthio)methyl group but lacks the phenothiazine moiety . This difference significantly impacts polarity and bioactivity: the phenothiazine’s planar aromatic system may improve DNA intercalation or protein binding compared to bromophenyl groups.
Phenothiazine-Containing Analogues
Phenothiazine-Triazole Hybrids
reports 6a-i, phenothiazine-linked triazole derivatives with benzylideneamino substituents. For example, 6a (5-((10H-Phenothiazin-10-yl)methyl)-4-(4-bromobenzylideneamino)-4H-1,2,4-triazole-3-thiol) uses a methylene bridge instead of a thioether, reducing sulfur content and altering electronic properties . The target compound’s dual thioether linkages may enhance metabolic stability compared to methylene bridges.
Phenothiazine Conformational Studies
and highlight 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, a phenothiazine derivative with a nitro-substituted acetylene side chain (triclinic crystal system, space group P1) . While structurally distinct, this compound’s X-ray data (e.g., bond angles and torsion) provide insights into phenothiazine’s flexibility. The target compound’s ethanone linker likely restricts conformational freedom compared to acetylene-based analogues.
Physicochemical Properties
Analysis :
- The phenothiazine core may reduce aqueous solubility relative to simpler triazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
